molecular formula C16H19N5O B5605971 (3R*,4S*)-4-cyclopropyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-amine

(3R*,4S*)-4-cyclopropyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-amine

Cat. No. B5605971
M. Wt: 297.35 g/mol
InChI Key: OAEPQEBKGRIBKB-NEPJUHHUSA-N
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Description

This chemical compound is part of a broader class of molecules that often play a role in pharmaceutical research and development due to their structural and chemical characteristics.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-component reactions, with diastereoselectivity being a key aspect. For example, Carson and Kerr (2005) described the synthesis of pyrrolidines using a Yb(OTf)3 catalyzed reaction, emphasizing the cis relationship between substituents at specific positions in the product (Carson & Kerr, 2005).

Molecular Structure Analysis

Structural analysis of similar compounds often involves techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, as demonstrated by Joekar et al. (2023) in their study of a pyrazol-5-amine derivative (Joekar et al., 2023).

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from studies like that of Oliveira Udry et al. (2014), which explored 1,3-dipolar cycloadditions to sugar-derived enones to yield pyrrolidines, highlighting the influence of stereochemistry on the reaction outcome (Oliveira Udry et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of this compound in various environments. Zhang et al. (2013) provided insights into the crystalline structure of a related pyrazolo[3,4-b]pyridine compound, which can be relevant for understanding the physical characteristics of the compound (Zhang et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are often explored through synthetic pathways and reactions. Studies like those by Wang et al. (2013) on the synthesis of polyhydroxyalkyl-substituted pyrroles provide insights into the reactivity and potential chemical interactions of similar compounds (Wang et al., 2013).

properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-pyridin-2-yl-1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c17-12-9-21(8-11(12)10-4-5-10)16(22)15-7-14(19-20-15)13-3-1-2-6-18-13/h1-3,6-7,10-12H,4-5,8-9,17H2,(H,19,20)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEPQEBKGRIBKB-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)C3=CC(=NN3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CC(=NN3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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